molecular formula C13H17N3O B14947199 1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B14947199
M. Wt: 231.29 g/mol
InChI Key: JHVQLMLQXWNVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with cyclopentyl and methyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction proceeds under mild conditions and yields the desired pyrazolopyridine derivatives.

Another approach involves the treatment of diphenylhydrazone and pyridine with iodine, followed by cyclization to form the pyrazolopyridine core . This method has been widely used for the synthesis of pyrazolopyridine derivatives due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Comparison with Similar Compounds

1-Cyclopentyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol can be compared with other similar compounds in the pyrazolopyridine family. Some of these compounds include:

The uniqueness of this compound lies in its specific substituents and their impact on its biological activity. The presence of cyclopentyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

1-cyclopentyl-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H17N3O/c1-8-7-9(2)14-12-11(8)13(17)15-16(12)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,15,17)

InChI Key

JHVQLMLQXWNVDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NN2C3CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.